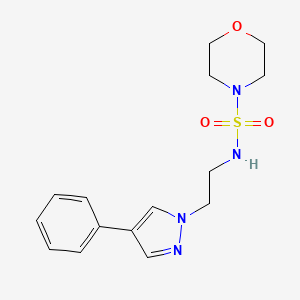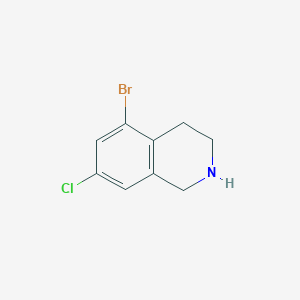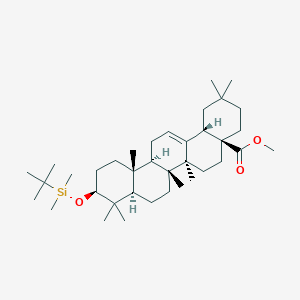
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide, commonly referred to as PEP1, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. PEP1 is a highly specific inhibitor of the protein-protein interaction between two key proteins, Hsp90 and Cdc37, which are involved in the regulation of a wide range of cellular processes.
Wissenschaftliche Forschungsanwendungen
Sulfonamide Inhibitors in Therapeutic Applications
Sulfonamide Compounds as Antibiotics and Beyond
Sulfonamide compounds, recognized for their bacteriostatic properties, have significantly impacted the therapy of bacterial infections. Their discovery predates the introduction of penicillin and includes a range of clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent research expands their application beyond antibacterial use, including as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs. This diversity underscores the adaptability and ongoing relevance of sulfonamides in addressing complex health issues (Gulcin & Taslimi, 2018).
Antioxidant Activity of Sulfonamides
Analytical Methods for Determining Antioxidant Activity
The study of antioxidants, including sulfonamides, spans various fields from food engineering to medicine. A review of methods used to determine antioxidant activity illustrates the complexity and importance of accurately assessing these compounds' effects. Techniques like the ORAC and HORAC tests highlight the chemical reactions underlying antioxidant evaluation, emphasizing the role of sulfonamides in these processes (Munteanu & Apetrei, 2021).
Pharmacological Significance of Morpholine and Pyrans Derivatives
Broad Spectrum of Pharmacological Profiles
Morpholine derivatives, which feature a morpholine ring, have shown a broad spectrum of pharmacological activities. Their use in drug design for cancer, glaucoma, inflammation, and dandruff treatments highlights the compound's versatility and importance in scientific research and pharmaceutical development (Asif & Imran, 2019).
Environmental Impact and Health Implications
Effects of Sulfonamides in the Environment on Human Health
The presence of sulfonamides in the environment, primarily derived from agricultural activities, poses potential hazards to human health by altering microbial populations. This global health concern emphasizes the need for effective management and reduction of environmental sulfonamide contamination to mitigate risks to human health (Baran et al., 2011).
Eigenschaften
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c20-23(21,19-8-10-22-11-9-19)17-6-7-18-13-15(12-16-18)14-4-2-1-3-5-14/h1-5,12-13,17H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGVGNQLPJNURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-2-[(benzylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2551221.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenyl)ethanone](/img/structure/B2551222.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2551223.png)



![[2-(2-Methylpropyl)pyrazol-3-yl]methanamine](/img/structure/B2551230.png)
![N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2551232.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551233.png)
![3-[(Pentan-2-yl)amino]benzonitrile hydrochloride](/img/structure/B2551234.png)

